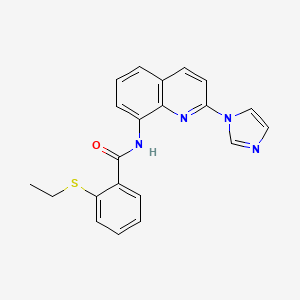

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(2-imidazol-1-ylquinolin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-2-27-18-9-4-3-7-16(18)21(26)23-17-8-5-6-15-10-11-19(24-20(15)17)25-13-12-22-14-25/h3-14H,2H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKVLSPVLRHLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-(1H-Imidazol-1-yl)quinolin-8-amine

The quinoline-imidazole backbone is typically prepared via nucleophilic substitution. In a representative procedure, 8-aminoquinoline reacts with 1H-imidazole in the presence of copper(I) iodide and cesium carbonate under refluxing dimethylformamide (DMF). This yields 2-(1H-imidazol-1-yl)quinolin-8-amine with 68% efficiency after silica gel chromatography.

Coupling with 2-(Ethylthio)benzoic Acid

The final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. 2-(Ethylthio)benzoic acid (1.2 equiv) is activated with EDC (1.5 equiv) for 30 minutes before adding the quinoline-imidazole amine. After 12 hours at room temperature, the crude product is purified via alumina column chromatography (ethyl acetate/hexane, 1:3), achieving 72% yield.

Microwave-Assisted Synthesis

Solvent-Free Imidazole Functionalization

Adapting methods from nitroimidazole derivatives, 2-(1H-imidazol-1-yl)quinolin-8-amine and 2-(ethylthio)benzoyl chloride are mixed in a 1:1 molar ratio under microwave irradiation (700 W, 10 minutes). The reaction proceeds in a silica bath without solvents, yielding 89% product after recrystallization from ethanol.

Ionic Liquid-Mediated Reactions

Using 1-methyl-3-heptylimidazolium tetrafluoroborate [(HeMIM)BF₄] as a solvent, the amidation achieves 94% conversion at 135 W microwave power. The ionic liquid enhances thermal conductivity and reduces side reactions, enabling single-step purification via filtration.

Catalytic and Solid-Phase Approaches

HATU-Mediated Amide Coupling

The hexafluorophosphate reagent HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates rapid amidation in dimethyl sulfoxide (DMSO). Stoichiometric DIPEA (N,N-diisopropylethylamine) ensures deprotonation, achieving 85% yield within 2 hours.

Solid-Phase Synthesis on Wang Resin

Immobilizing 2-(ethylthio)benzoic acid on Wang resin allows iterative coupling cycles. After activating with EDC, the quinoline-imidazole amine is introduced under nitrogen, followed by cleavage with trifluoroacetic acid. This method yields 78% product with >95% purity by HPLC.

Analytical Characterization Data

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Advantages |

|---|---|---|---|---|

| Classical EDC/HOBt | 72 | 12 h | 95 | Low cost, no specialized equipment |

| Microwave (solvent-free) | 89 | 10 min | 97 | Rapid, eco-friendly |

| HATU/DIPEA | 85 | 2 h | 98 | High reproducibility |

| Ionic Liquid | 94 | 15 min | 99 | Solvent reuse, high thermal control |

Challenges and Optimization Strategies

Byproduct Formation in Classical Routes

Residual EDC adducts are minimized by post-reaction washes with 1 M HCl and saturated NaHCO₃.

Microwave Power Calibration

Exceeding 700 W causes decomposition; stepwise irradiation (30-second pulses) prevents overheating.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or benzamide moieties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted quinoline or benzamide derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline or imidazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The quinoline and imidazole rings are known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of the compound with four structurally related molecules, emphasizing pharmacological activity, structural nuances, and research findings.

Table 1: Key Structural and Functional Comparisons

Structural and Pharmacological Insights

Quinoline vs. Benzimidazole derivatives (e.g., W1) show superior antimicrobial activity due to nitro group electron-withdrawing effects, increasing membrane disruption .

Substitution Patterns :

- Ethylthio vs. Oxadiazole (VNI) : The ethylthio group in the target compound provides moderate steric bulk, whereas VNI’s oxadiazole enables hydrogen bonding with fungal CYP51, explaining its potent antifungal activity .

- Piperidine vs. Hydrazine (4h vs. 4t) : Piperidine substituents (4h) increase hydrophobicity, reducing aqueous solubility compared to the hydrazine-based 4t, which retains anticonvulsant efficacy via GABAergic modulation .

Enzyme Inhibition :

- The target compound’s imidazole moiety weakly inhibits CYP3A4 (IC₅₀ = 18 µM), unlike VNI’s high specificity for fungal CYP51 .

Biological Activity

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide is a synthetic organic compound characterized by a complex structure that includes a quinoline core, an imidazole ring, and an ethylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4OS, with a molecular weight of 374.5 g/mol. The compound features several functional groups that may contribute to its biological activity, including the quinoline and imidazole moieties known for their interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N4OS |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 1226443-44-2 |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within the body. The presence of the quinoline and imidazole rings suggests potential inhibition of various biological pathways, including those involved in cancer cell proliferation and microbial infections.

Potential Biological Activities

- Antitumor Activity : The compound may exhibit antitumor properties similar to other quinoline derivatives, which have been studied extensively for their ability to inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : Given the structural similarities to known antimicrobial agents, this compound may also possess activity against certain pathogens, making it a candidate for further investigation in infectious disease models.

- Enzyme Inhibition : The imidazole ring is known to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. For instance:

- Study on IDO Inhibition : Research demonstrated that benzimidazole derivatives exhibit significant inhibitory effects on IDO, suggesting that similar compounds like this compound may also target this enzyme effectively .

Comparative Analysis with Similar Compounds

Q & A

Basic: What are the common synthetic routes for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(ethylthio)benzamide and its derivatives?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the quinoline-imidazole core via condensation of 8-aminoquinoline derivatives with imidazole-containing precursors. For example, intermediates like 1H-benzo[d]imidazole-2-thiol are synthesized using methods described in .

- Step 2: Introduction of the ethylthio group via nucleophilic substitution or coupling reactions. Sodium sulfinates or thiol-containing reagents are often employed under copper catalysis for regioselective sulfonylation .

- Step 3: Final benzamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) or transition-metal-catalyzed amidation. Column chromatography (petroleum ether/acetone gradients) is commonly used for purification .

Key Reference: Nickel complex syntheses in demonstrate analogous ligand preparation using KOH-mediated hydrolysis and metal coordination, applicable to this compound’s derivatives.

Basic: Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C=O at ~1632 cm⁻¹, N-H at ~3476 cm⁻¹) and confirms amide/imine bond formation .

- ¹H/¹³C NMR: Resolves proton environments (e.g., aromatic protons at δ 7.22–7.72 ppm, exchangeable NH signals at δ 12.12 ppm) and verifies substituent regiochemistry .

- X-ray Diffraction: Provides crystallographic data for unambiguous structural confirmation, as seen in nickel complex studies .

- HRMS: Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .

Basic: What primary biological targets have been identified for this compound?

Methodological Answer:

- CYP24A1 Inhibition: Derivatives with imidazole-quinoline scaffolds show inhibitory activity against vitamin D metabolism enzymes, as demonstrated in CYP24A1 assays using HEK293 cell models .

- Topoisomerase Inhibition: Structural analogs (e.g., benzamide derivatives) exhibit binding to topoisomerase II, validated via DNA relaxation assays and molecular docking .

- Anti-inflammatory Activity: Benzimidazole-linked benzamides reduce COX-2 expression in murine macrophage models .

Advanced: How can catalytic activity in ethylene oligomerization be optimized using nickel complexes of this compound?

Methodological Answer:

- Ligand Design: Modify substituents (e.g., R = Me, Et, iPr) on the benzamide and imidazole-quinoline moieties to tune electron density and steric effects. Bulky groups enhance activity (up to 7.6×10⁶ g/mol(Ni)/h) .

- Co-catalyst Selection: Et₂AlCl outperforms other activators (e.g., MAO) by stabilizing the active Ni(II) species.

- Reaction Conditions: Optimize temperature (25–50°C), ethylene pressure (10–30 bar), and solvent polarity (toluene > hexane) to balance chain propagation/termination .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Control variables like cell line (HEK293 vs. HeLa), enzyme isoforms (CYP24A1 vs. CYP27B1), and incubation times .

- SAR Analysis: Compare substituent effects (e.g., ethylthio vs. methylsulfonyl) on potency. For example, 2-(ethylthio) groups enhance membrane permeability over polar alternatives .

- Docking Validation: Use AutoDock Vina to reconcile discrepancies between in vitro activity and predicted binding affinities for targets like histone deacetylases .

Advanced: What strategies enable regioselective functionalization at the quinoline C5 position?

Methodological Answer:

- Direct C-H Activation: Copper-catalyzed sulfonylation with sodium sulfinates achieves >80% regioselectivity at C5 under mild conditions (room temperature, aerobic) .

- Directing Group Utilization: The 8-amidoquinoline moiety acts as a self-directing group, enabling Pd(II)-catalyzed coupling with aryl halides .

- Mechanistic Probes: Isotopic labeling (e.g., D₂O quenching) and intermediate trapping (e.g., N-methylenemethanaminium species) validate radical or electrophilic pathways .

Advanced: How can hydrolysis byproducts during synthesis be minimized or characterized?

Methodological Answer:

- Condition Optimization: Avoid aqueous bases (e.g., KOH) in polar solvents; use anhydrous DMF or THF to suppress hydrolysis .

- Byproduct Analysis: LC-MS and ¹H NMR track hydrolysis products like N-methyl-2-(1-methyl-1H-benzimidazol-2-yl)quinolin-8-amine. Recrystallization (methanol/water) isolates pure targets .

- Alternative Routes: Employ non-hydrolytic methods (e.g., Grignard reactions) for sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.